molecular formula C13H17N3O3 B039039 Tetrahydrozoline nitrate CAS No. 118201-38-0

Tetrahydrozoline nitrate

Cat. No.: B039039
CAS No.: 118201-38-0
M. Wt: 263.29 g/mol
InChI Key: SVQFLMKSDLCPAY-UHFFFAOYSA-N
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Description

Tetrahydrozoline nitrate is an organic nitrate salt derived from the reaction of tetrahydrozoline and nitric acid. It is primarily used as a drug for the temporary relief of discomfort and redness of the eyes due to minor irritations. This compound is a derivative of imidazoline and functions as an alpha-adrenergic agonist, causing vasoconstriction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrozoline nitrate is synthesized by reacting equimolar amounts of tetrahydrozoline and nitric acid. The reaction typically occurs under controlled conditions to ensure the formation of the nitrate salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents. The process includes the careful handling of nitric acid and the purification of the final product to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrozoline nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazoline derivatives, while reduction typically produces amine derivatives .

Scientific Research Applications

Tetrahydrozoline nitrate has a wide range of scientific research applications, including:

Mechanism of Action

Tetrahydrozoline nitrate exerts its effects by stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa, leading to vasoconstriction. This reduces blood flow to the affected area, thereby alleviating redness and congestion. The compound primarily targets alpha-1 adrenergic receptors, but it also has some activity on alpha-2 receptors .

Comparison with Similar Compounds

Uniqueness: Tetrahydrozoline nitrate is unique due to its specific combination of imidazoline structure and nitrate group, which provides distinct pharmacological properties. Its dual activity on both alpha-1 and alpha-2 adrenergic receptors sets it apart from other similar compounds .

Biological Activity

Tetrahydrozoline nitrate, an imidazoline derivative, is primarily recognized for its application as a topical decongestant in ophthalmic and nasal formulations. This article explores its biological activity, pharmacodynamics, case studies, and relevant research findings.

Tetrahydrozoline functions primarily as a selective agonist of alpha-1 adrenergic receptors . Its mechanism involves:

  • Vasoconstriction : By stimulating alpha-1 receptors, it causes constriction of blood vessels in the nasal passages and conjunctiva, alleviating symptoms of allergic rhinitis and ocular irritation .
  • Central Effects : It can cross the blood-brain barrier, where it modulates central alpha-2 adrenergic receptors, leading to effects such as hypotension and bradycardia .

Pharmacokinetics

  • Absorption : Rapidly absorbed when applied topically; systemic absorption occurs with ocular administration.
  • Half-life : Approximately 6 hours after ocular application of a 0.05% solution .
  • Elimination : Detected in urine within 24 hours post-administration .

Adverse Effects and Toxicity

Tetrahydrozoline is generally safe when used as directed; however, toxicity can occur, particularly in cases of overdose or unintentional ingestion:

  • Common Symptoms : Include bradycardia, hypotension, respiratory depression, and CNS depression .
  • Pediatric Cases : Accidental ingestion in children has led to severe toxicity, with reported serum concentrations significantly exceeding therapeutic levels .

Case Study 1: Pediatric Ingestion

An 18-month-old child ingested tetrahydrozoline-laced milk (approx. 15 mL of a 0.05% solution). Urine analysis showed a concentration of 2,430 ng/mL. The child exhibited symptoms such as diarrhea and somnolence but was treated successfully without long-term effects .

Case Study 2: Adult Toxicity

A 76-year-old man ingested eight bottles (120 mL) of tetrahydrozoline in a suicide attempt. He presented with complete heart block and significant bradycardia. This case highlighted the potential for severe cardiovascular effects following overdose and the need for careful monitoring in similar situations .

Research Findings

Recent studies have provided insights into the pharmacological profile and safety concerns associated with tetrahydrozoline:

Study TypeFindings
Pharmacokinetics StudyDemonstrated rapid absorption and significant systemic effects post-ocular administration .
Toxicology AnalysisDocumented severe toxicity cases primarily in children; adults also at risk due to misuse .
Clinical ObservationsNoted prolonged cardiovascular effects post-ingestion; monitoring is crucial for high-risk patients .

Properties

IUPAC Name

nitric acid;2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.HNO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;2-1(3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQFLMKSDLCPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118201-38-0
Record name Tetrahydrozoline nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118201380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TETRAHYDROZOLINE NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P9X484T3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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